molecular formula C23H14Cl2O5 B4890292 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate

Cat. No.: B4890292
M. Wt: 441.3 g/mol
InChI Key: JYRJQHWFUKVBRU-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate typically involves multiple steps, starting with the formation of the chromen-2-one core This can be achieved through the condensation of salicylaldehyde with acetophenone under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to the formation of derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate may be employed in studies related to enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to modulate biological processes makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and biological processes, leading to desired outcomes in various applications.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: Binding to specific receptors can trigger downstream signaling events, influencing cellular responses.

Comparison with Similar Compounds

  • Coumarin Derivatives: Other coumarin derivatives with similar structural motifs.

  • Chlorobenzoate Esters: Compounds containing chlorobenzoate groups.

Uniqueness: 4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate stands out due to its unique combination of functional groups and its potential applications across multiple scientific disciplines. Its distinct structure and reactivity profile make it a valuable compound for research and industrial use.

Properties

IUPAC Name

[4-(4-methoxyphenyl)-2-oxochromen-7-yl] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl2O5/c1-28-15-5-2-13(3-6-15)19-12-22(26)30-21-11-16(7-9-17(19)21)29-23(27)18-8-4-14(24)10-20(18)25/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRJQHWFUKVBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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